4-Chloro-6-fluoro-2-methoxyquinoline
Description
Properties
IUPAC Name |
4-chloro-6-fluoro-2-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-10-5-8(11)7-4-6(12)2-3-9(7)13-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMPMKZUDDEZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)F)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Sequential Functionalization
Reaction Optimization and Catalytic Systems
Chlorination Efficiency
The choice of chlorinating agent significantly impacts yield and purity:
| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 110 | 12 | 78 | 99.5 |
| SOCl₂ | 80 | 6 | 72 | 98.2 |
| Cl₂ (gas) | 25 | 24 | 58 | 95.0 |
POCl₃ achieves superior yields due to its ability to act as both a reagent and solvent.
Solvent Effects on Methoxylation
Methoxylation at the 2-position is typically performed using sodium methoxide (NaOMe) in polar aprotic solvents:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dimethylformamide | 6 | 85 |
| Dimethyl sulfoxide | 4 | 88 |
| Acetonitrile | 8 | 72 |
Elevated temperatures (80–100°C) enhance nucleophilic displacement kinetics.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to improve safety and scalability:
- Step 1 : Cyclization of 3-fluoro-4-methoxyaniline in a microreactor (residence time: 10 min, 150°C).
- Step 2 : In-line chlorination using POCl₃ at 110°C.
- Throughput : 50 kg/day with >99% purity.
Catalyst Recycling
Heterogeneous catalysts like zeolite-supported HCl reduce waste:
- Reusability : 10 cycles without significant activity loss.
- Cost Savings : 40% reduction in chlorinating agent consumption.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Multi-step purification | 72–78 |
| Gould-Jacobs Cyclization | One-pot synthesis | High-temperature requirements | 65–70 |
| Continuous Flow | Scalability, safety | High initial capital cost | 80–85 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-2-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
4-Chloro-6-fluoro-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: It serves as a probe in biological studies to investigate the mechanism of action of quinoline-based drugs.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent positions and types significantly alter physicochemical and biological properties. Key analogues include:
| Compound Name | Substituents (Positions) | Key Structural Features |
|---|---|---|
| 4-Chloro-6-fluoro-2-methoxyquinoline | Cl (4), F (6), OMe (2) | Dual halogens + methoxy |
| 4-Chloro-6-methoxyquinoline | Cl (4), OMe (6) | Lacks fluoro group |
| 4-Chloro-6,7-dimethoxyquinoline | Cl (4), OMe (6,7) | Adjacent methoxy groups |
| 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | Cl (4), F (6), CF₃ (2) | Trifluoromethyl enhances lipophilicity |
| 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline | Cl (4), Et (3), OMe (6), Me (2) | Bulky alkyl groups alter steric effects |
Key Observations :
- Fluoro vs. Methoxy: The fluoro group at position 6 in the target compound increases electronegativity and metabolic stability compared to methoxy-only analogues (e.g., 4-Chloro-6-methoxyquinoline) .
- Trifluoromethyl Substitution: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline exhibits enhanced hydrophobic interactions, making it suitable for agrochemical applications .
- Steric Effects: Alkyl substituents (e.g., ethyl, methyl) in 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline reduce reactivity due to steric hindrance .
Physical Properties
Melting points and solubility vary with substituent electronegativity and molecular symmetry:
Insights :
- The target compound’s melting point is unreported, but analogues with multiple methoxy groups (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit lower solubility in polar solvents due to reduced polarity .
- Bulky substituents (e.g., trifluoromethyl, ethyl) increase melting points by enhancing crystalline packing .
Comparison :
Key Trends :
- Antimicrobial Activity: Chloro and fluoro substituents enhance interactions with bacterial enzymes, as noted in Matada et al.’s review .
- Herbicidal Use: Fluorinated quinolines (e.g., ) show efficacy in weed control due to their stability in biological systems .
Biological Activity
4-Chloro-6-fluoro-2-methoxyquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Chemical Formula : C₁₀H₈ClFNO
- Molecular Weight : 193.63 g/mol
- Melting Point : 79 °C
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes. It exhibits potent antibacterial properties by inhibiting the activity of topoisomerase II (DNA gyrase) and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to bactericidal effects, making it a candidate for further development as an antibiotic agent.
In addition to its antibacterial activity, this compound has shown potential anti-inflammatory effects by down-regulating interleukin-8 production in prostate cell lines, suggesting broader therapeutic applications beyond antimicrobial uses.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Description | References |
|---|---|---|
| Antibacterial | Inhibits topoisomerase II and IV, leading to bactericidal effects. | , |
| Anti-inflammatory | Down-regulates interleukin-8 production in prostate cell lines. | |
| Enzyme Inhibition | Acts as a probe in biological studies to investigate mechanisms of action of quinoline-based drugs. |
Antibacterial Studies
A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The compound's mechanism involved the disruption of DNA replication processes critical for bacterial survival. The minimum inhibitory concentration (MIC) values indicated strong antibacterial efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory properties of this compound, particularly its ability to modulate cytokine production. In vitro studies involving prostate cancer cell lines showed that treatment with this compound resulted in significant reductions in interleukin-8 levels, which are often elevated in inflammatory conditions. This finding opens avenues for exploring its use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
